molecular formula C12H11F3N2O B3124566 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 319-76-6

2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No. B3124566
CAS RN: 319-76-6
M. Wt: 256.22 g/mol
InChI Key: KDFCROJYVJQVQK-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound with the molecular formula C12H11F3N2O . It has a molecular weight of 256.23 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A general procedure for the preparation of N-methylindoles involves the reaction of an indole with sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO). After stirring for 2 hours, iodomethane is added and the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, it is quenched with water and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide” can be represented by the SMILES notation: [nH]1c2c (c (CCNC (=O)C (F) (F)F)c1)cccc2 .


Chemical Reactions Analysis

The trifluoroacetylation of indoles with ethyl trifluoropyruvate has been reported . This reaction involves the use of copper chloride (CuCl) as a catalyst and DMSO as a solvent. The reaction is carried out at 80°C and monitored by TLC .


Physical And Chemical Properties Analysis

The exact mass of “2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is 256.082347 g/mol .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anti-HIV Potential

Researchers have explored indole derivatives as potential anti-HIV agents. For example, imidazole-containing compounds derived from indole have been studied for their inhibitory effects against HIV-1 .

Biological Imaging

Fluorinated imidazole derivatives, such as TFIEA, can serve as intermediates for fluorescent dyes. These dyes play a crucial role in biological imaging, allowing researchers to track and visualize biological processes in real time. The trifluoro group enhances photostability and brightness, essential for high-quality imaging.

Antitumor Potential

Indole derivatives, including TFIEA, could potentially play a role in cancer therapy. Their diverse biological activities make them interesting candidates for further evaluation in antitumor studies.

properties

IUPAC Name

2,2,2-trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,7,17H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFCROJYVJQVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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